イオペンタール

概要

説明

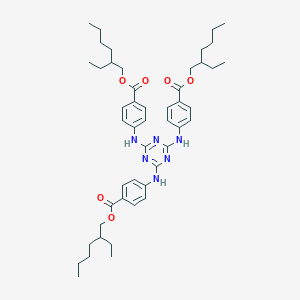

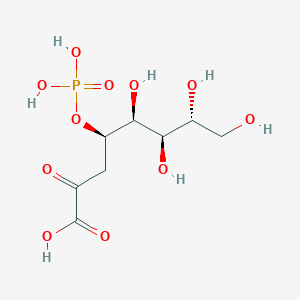

イオペンタールは、イマゴパックという商品名で知られており、X線画像用の造影剤として使用される医薬品化合物です。これは、ヨウ素を含み、水溶性で、X線を吸収することによってX線画像のコントラストを高める薬剤です。 この化合物は低浸透圧性であるため、分子濃度が比較的低く、高浸透圧性造影剤に比べて副作用が少ない .

2. 製法

合成ルートと反応条件: イオペンタールの合成にはいくつかのステップが必要です。一般的な方法の1つは、p-トルエンスルホン酸の存在下、酢酸無水物で5-アミノ-N,N'-ビス(2,3-ジヒドロキシプロピル)-2,4,6-トリヨードイソフタルアミドをアセチル化してアセトアミド中間体を生成することから始まります。この中間体は、次に1-クロロ-3-メトキシ-2-プロパノールでアルキル化されます。 アセトアミド窒素でのアルキル化の選択性は、金属カチオンの添加によって向上し、カルシウムイオンが最適な結果を提供する .

工業的生産方法: 工業的な設定では、アセトアミドイソフタルアミドをホウ酸と水酸化カリウムで処理して、環状ジボレートトリカリウム塩を生成します。この塩は次に1-クロロ-3-メトキシ-2-プロパノールでアルキル化して、N-アルキル化アセトアミドが得られます。 ホウ酸基は、希塩酸でクエンチすることによって除去される .

科学的研究の応用

Iopentol has a wide range of applications in scientific research, including:

Chemistry: Used as a radiocontrast agent in various imaging techniques to study chemical reactions and structures.

Biology: Employed in imaging studies to visualize biological structures and processes.

Medicine: Widely used in diagnostic imaging procedures such as arteriography, venography, computed tomography (CT) scan enhancement, urography, arthrography, endoscopic retrograde cholangiopancreatography, hysterosalpingography, and gastrointestinal studies

Industry: Utilized in the development and testing of new imaging agents and techniques.

作用機序

イオペンタールは、ヨウ素含有量を利用することによって造影剤として機能します。イオペンタールのヨウ素原子はX線を吸収するため、X線画像のコントラストが向上します。この高いコントラストにより、体内の構造や異常をよりよく視覚化できます。 イオペンタールの低浸透圧性は、副作用のリスクを軽減するため、高浸透圧性造影剤に比べて安全な選択肢となっています .

類似化合物:

イオヘキソール: 同様の用途と安全性プロファイルを持つ、もう1つのヨウ素を含み、水溶性の造影剤です。

イオプロミド: 同様の画像検査で使用される、低浸透圧性、非イオン性ヨウ素化造影剤.

比較:

安全性: イオペンタールは、特定の研究において、イオプロミドに比べて副作用発生率が低いことが示されています.

有効性: イオペンタールとイオヘキソールの両方は、診断情報に大きな差はなく、高品質の画像結果を提供します.

浸透圧: イオペンタールの低浸透圧性は、高浸透圧性薬剤に比べて、耐容性が向上し、副作用が少なくなっていることに貢献しています.

結論として、イオペンタールは、医療画像と科学研究において幅広い用途を持つ、貴重な造影剤です。低浸透圧性と高ヨウ素含有量などの独自の特性により、副作用を最小限に抑えながらX線画像を強化するための好ましい選択肢となっています。

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Iopentol plays a significant role in biochemical reactions due to its iodine atoms, which readily absorb X-rays, resulting in a higher contrast of X-ray images . It interacts with various biomolecules, primarily through its iodine atoms, to enhance the visibility of internal structures during medical imaging .

Cellular Effects

The effects of Iopentol on cells are primarily observed during medical imaging procedures. It does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to enhance the contrast in X-ray images, allowing for better visualization of cellular structures .

Molecular Mechanism

Iopentol exerts its effects at the molecular level through its iodine atoms. These atoms absorb X-rays, which enhances the contrast of the resulting images . It does not bind to biomolecules or influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Iopentol is known for its stability. It does not degrade over time, which makes it reliable for use in various medical imaging procedures .

Dosage Effects in Animal Models

The effects of Iopentol in animal models have not been extensively studied. It is generally well-tolerated and does not cause adverse effects at the dosages typically used for medical imaging .

Metabolic Pathways

Iopentol is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Iopentol is distributed within the body through the bloodstream. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

Iopentol does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Iopentol involves several steps. One common method starts with the acetylation of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide using acetic anhydride in the presence of p-toluenesulfonic acid to form an acetamide intermediate. This intermediate is then alkylated with 1-chloro-3-methoxy-2-propanol. The selectivity of the alkylation at the acetamide nitrogen is improved by the addition of metallic cations, with calcium ions providing the best results .

Industrial Production Methods: In an industrial setting, the acetamido isophthalamide is treated with boric acid and potassium hydroxide to form a cyclic diborate tripotassium salt. This salt is then alkylated with 1-chloro-3-methoxy-2-propanol to yield the N-alkylated acetamide. The borate groups are removed by quenching with diluted hydrochloric acid .

化学反応の分析

反応の種類: イオペンタールは、以下を含むさまざまな化学反応を起こします。

酸化: イオペンタールのヨウ素原子は酸化反応を起こす可能性があります。

還元: この化合物は、特定の条件下で還元される可能性があります。

置換: イオペンタールは、特にヨウ素原子を含む置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ヨウ化ナトリウムなどの試薬でハロゲン交換反応が起こる可能性があります。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヨウ素化誘導体を生成する可能性がありますが、還元は脱ヨウ素化生成物につながる可能性があります .

4. 科学研究における用途

イオペンタールは、以下を含む科学研究において幅広い用途があります。

化学: 化学反応や構造を研究するためのさまざまな画像技術で、造影剤として使用されます。

生物学: 生物の構造とプロセスを視覚化するために、画像研究で使用されます。

医学: 動脈造影、静脈造影、コンピュータ断層撮影(CT)スキャン強化、尿路造影、関節造影、内視鏡的逆行性胆管膵管造影、子宮卵管造影、および消化管研究など、診断画像検査で広く使用されています

類似化合物との比較

Iohexol: Another iodine-containing, water-soluble radiocontrast agent with similar applications and safety profile.

Iopromide: A low-osmolar, non-ionic iodinated contrast medium used in similar imaging procedures.

Comparison:

特性

IUPAC Name |

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJANQVIJDFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869032 | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-00-2 | |

| Record name | Iopentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopentol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is iopentol eliminated from the body?

A1: [] Iopentol is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that iopentol is not significantly metabolized in the body.

Q2: Is there a difference in iopentol elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed iopentol elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the iopentol dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can iopentol be used to measure glomerular filtration rate (GFR)?

A3: [] While iopentol clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of iopentol tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using iopentol [].

Q4: What is the acute toxicity profile of iopentol?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of iopentol is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that iopentol has a relatively low acute toxicity profile.

Q5: Does iopentol have any effects on renal function?

A5: [] While generally considered safe, iopentol has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after iopentol administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with iopentol?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on iopentol have not revealed any significant toxic effects []. This suggests that iopentol has a favorable long-term toxicity profile.

Q7: What is the chemical structure of iopentol?

A8: [] Iopentol is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for iopentol and how does it impact its stability?

A10: [] The formulation of iopentol commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect iopentol's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated iopentol finished product [].

Q9: How does iopentol affect the cardiovascular system?

A11: [] Studies in animal models show that iopentol has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, iopentol induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for iopentol.

Q10: Does iopentol influence blood flow?

A12: [] Iopentol can cause a transient increase in blood flow when injected intra-arterially. Studies comparing iopentol with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does iopentol affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that iopentol has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does iopentol interact with red blood cells?

A14: [] Iopentol, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the iopentol solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does iopentol compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared iopentol to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using iopentol over other contrast agents?

A16: [] While iopentol shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that iopentol might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is iopentol for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] Iopentol provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)